molecular formula C27H54O4 B14598922 3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate CAS No. 61167-54-2

3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate

Cat. No.: B14598922
CAS No.: 61167-54-2
M. Wt: 442.7 g/mol
InChI Key: NJFLNXLHQKMNHW-UHFFFAOYSA-N
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Description

3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate is an organic compound with the molecular formula C27H54O4. It is a type of ester, specifically an alkyl ethylhexanoate, which is commonly used in various industrial and cosmetic applications due to its emollient properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate typically involves the esterification of 2-ethylhexanoic acid with 3-[(2-hexyldecyl)oxy]-2-hydroxypropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the continuous mixing of the reactants in the presence of a catalyst, followed by purification steps such as distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-ethylhexanoic acid and 3-[(2-hexyldecyl)oxy]-2-hydroxypropanol.

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by another nucleophile.

Common Reagents and Conditions

    Hydrolysis: Water, sulfuric acid or sodium hydroxide, heat.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a catalyst.

Major Products Formed

    Hydrolysis: 2-ethylhexanoic acid and 3-[(2-hexyldecyl)oxy]-2-hydroxypropanol.

    Oxidation: Corresponding ketones or aldehydes.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate is widely used in scientific research due to its unique properties:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential as a skin-conditioning agent in cosmetic formulations.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable emulsions.

    Industry: Utilized in the formulation of lubricants, plasticizers, and surfactants.

Mechanism of Action

The primary mechanism of action of 3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate in cosmetic and industrial applications is its ability to act as an emollient. It forms a protective layer on the skin or surface, reducing water loss and providing a smooth, soft texture. The molecular targets include the lipid bilayers of the skin, where it integrates and enhances barrier function.

Comparison with Similar Compounds

Similar Compounds

  • Cetyl ethylhexanoate
  • Isostearyl ethylhexanoate
  • Lauryl ethylhexanoate

Uniqueness

Compared to similar compounds, 3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate has a unique combination of a long alkyl chain and a hydroxyl group, which provides it with superior emollient properties and stability. This makes it particularly effective in formulations where long-lasting moisturization and a non-greasy feel are desired.

Properties

CAS No.

61167-54-2

Molecular Formula

C27H54O4

Molecular Weight

442.7 g/mol

IUPAC Name

[3-(2-hexyldecoxy)-2-hydroxypropyl] 2-ethylhexanoate

InChI

InChI=1S/C27H54O4/c1-5-9-12-14-15-17-19-24(18-16-13-10-6-2)21-30-22-26(28)23-31-27(29)25(8-4)20-11-7-3/h24-26,28H,5-23H2,1-4H3

InChI Key

NJFLNXLHQKMNHW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)COCC(COC(=O)C(CC)CCCC)O

Origin of Product

United States

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